

Physicochemical properties of Hydroxysafflor yellow A

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Compound of Interest

Compound Name: Hydroxysafflor yellow A

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An In-depth Technical Guide on the Physicochemical Properties of **Hydroxysafflor Yellow A**

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent natural pigment and the principal bioactive quinochalcone C-glycoside extracted from the flowers of safflower, *Carthamus tinctorius* L.[1][2][3][4][5] It is the most abundant constituent among the yellow pigments in safflower, accounting for approximately 85% of the total.[3][6] HSYA is extensively researched for its significant pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticoagulant effects, which make it a compound of great interest for treating cardiovascular and cerebrovascular diseases.[1][4][7] However, its clinical application is often hampered by challenges related to its chemical instability and low oral bioavailability.[1][2][8] This technical guide provides a comprehensive overview of the core physicochemical properties of HSYA, detailed experimental protocols, and insights into its biological mechanisms, intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

HSYA is an orange-yellow, amorphous powder or crystalline substance.[1][3][8][9] Its structure features a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower.[3] The key physicochemical characteristics of HSYA are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₂₇ H ₃₂ O ₁₆	[1][2][3][10]
Molecular Weight	612.53 g/mol	[10][11]
Appearance	Orange-yellow amorphous powder or needle-like crystals	[3][8][9]
Melting Point	184-186 °C	[10][11]
UV-Vis λ _{max}	403 nm	[1][2]
pKa (Predicted)	4.50 ± 1.00	[8]
Solubility	Highly soluble in water; Soluble in DMSO; Poorly soluble in lipophilic solvents (ethyl acetate, ether, benzene, chloroform)	[1][2][3][8][12]
CAS Registry Number	78281-02-4	[10]

Spectroscopic Profile

The structural elucidation and quantification of HSYA rely on several key spectroscopic techniques.

- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** HSYA exhibits a maximum absorption (λ_{max}) at 403 nm, which is attributed to its extensive p-conjugated system coupled with multiple hydroxyl groups.[1][2]
- **Mass Spectrometry (MS):** In mass spectrometry, HSYA is typically detected as protonated or deprotonated molecular ions. Common adducts include [M+H]⁺ at m/z 613 and [M-H]⁻ at m/z 611.[13] High-resolution ESI-MS has identified the [M-H]⁻ ion at an m/z of 611.1450.[9] For quantitative analysis using tandem MS (MS/MS), the ion transition m/z 611.3 → 491.2 is frequently monitored.[14]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR studies, particularly in solvents like DMSO-d₆, pyridine-d₅, and CD₃OH, have been crucial in defining the precise structure of

HSYA.[15][16][17] These studies revealed that HSYA exists in solution as a mixture of two keto-enol tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer.[15][16]

- Infrared (IR) Spectroscopy: The IR spectrum of HSYA shows characteristic absorption bands. In a KBr pellet, key peaks are observed at 3384 cm^{-1} (O-H stretching), 2928 cm^{-1} (C-H stretching), 1625 cm^{-1} (C=O stretching), 1605 and 1519 cm^{-1} (aromatic C=C stretching).[9]

Stability Profile

A critical aspect of HSYA for drug development is its inherent instability.

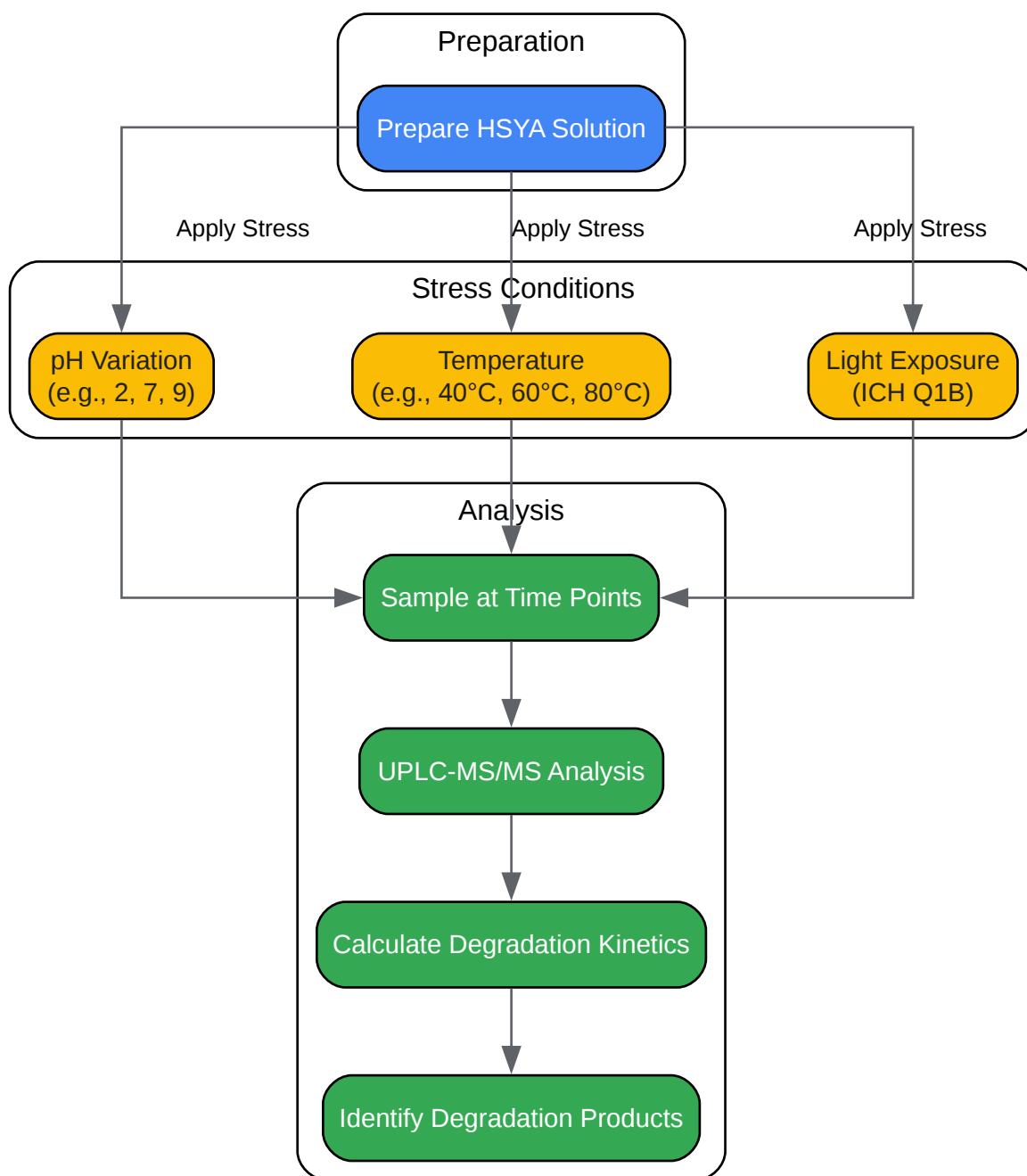
- Effect of pH: HSYA is unstable under both strong acidic ($\text{pH} \leq 3.0$) and alkaline ($\text{pH} > 7.0$) conditions.[3][8][18] It is reported to be most unstable at a pH of 9 in an aqueous solution.[13]
- Effect of Temperature: The compound degrades at high temperatures, typically above 60°C . [18] The degradation follows first-order kinetics, with a calculated activation energy of $78.53\text{ kJ}\cdot\text{mol}^{-1}$ in aqueous solution.[13]
- Effect of Light: HSYA is sensitive to light and should be stored in dark conditions to prevent degradation.[1][8] Its stability can be improved by the addition of agents like ethylenediamine tetra-acetic acid (EDTA) and ascorbic acid.[8]

Experimental Protocol: Stability Assessment of HSYA

This protocol outlines a general method for assessing the stability of HSYA under various stress conditions, based on established practices.[13][18]

- Preparation of Stock Solution: Prepare a stock solution of HSYA in purified water or a relevant buffer system at a known concentration.
- Stress Conditions:
 - pH: Aliquot the stock solution into different buffer systems (e.g., pH 2, 4, 7, 9, 12) and incubate at a constant temperature (e.g., 25°C).

- Temperature: Incubate aliquots of the stock solution (at a stable pH, e.g., 6.0) at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
- Light: Expose an aliquot of the stock solution to a controlled light source (following ICH Q1B guidelines) while keeping a control sample in the dark.
- Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
- Analysis: Immediately analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method to determine the remaining concentration of HSYA.
- Data Analysis: Calculate the degradation rate constant and half-life under each condition. Identify major degradation products using MS/MS fragmentation analysis.



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Workflow for HSYA stability testing.

Extraction, Purification, and Analysis

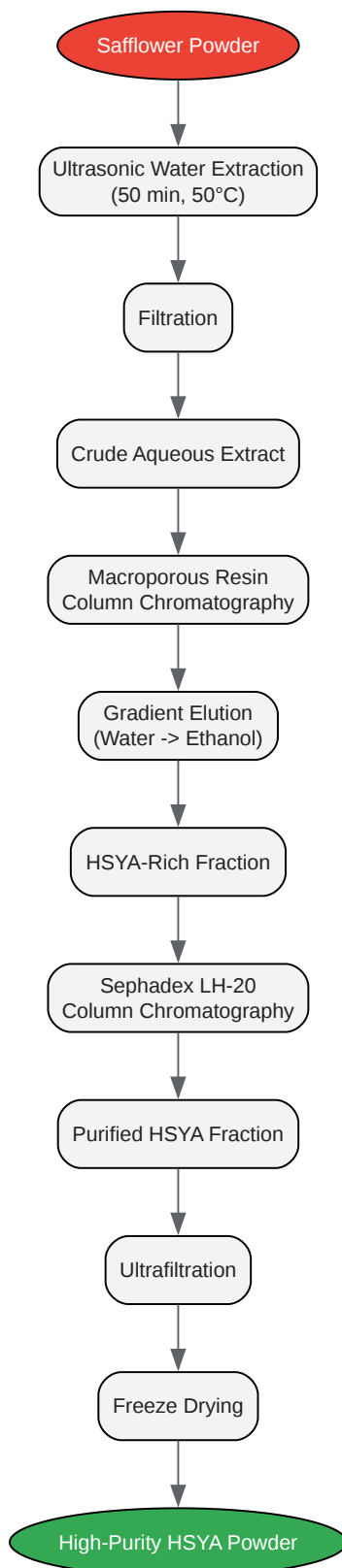
Obtaining high-purity HSYA from safflower requires optimized multi-step protocols.

Experimental Protocol: High-Purity Extraction and Purification of HSYA

This protocol integrates several reported methods to yield high-purity HSYA.^{[9][19]}

- Extraction:
 - Take powdered safflower material and add 10-15 volumes of water.
 - Perform ultrasonic extraction at 40-60°C for approximately 50 minutes.
 - Filter the mixture to obtain the crude aqueous extract.
- Initial Purification:
 - Load the crude extract onto a pre-equilibrated macroporous adsorption resin column (e.g., D101 or HZ801).
 - Wash the column with water to remove highly polar impurities.
 - Perform a step-gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 60% ethanol). Collect the fractions. The HSYA-rich fraction typically elutes at lower ethanol concentrations (e.g., 10-20%).
- Chromatographic Separation:
 - Concentrate the HSYA-rich fraction under reduced pressure.
 - Load the concentrate onto a Sephadex LH-20 column.
 - Elute with an appropriate solvent (e.g., water or methanol) to separate HSYA from other components based on size and polarity.
- Final Purification & Finishing:
 - Pool the purified HSYA fractions and perform ultrafiltration to remove any remaining small molecules or polymers.

- Freeze-dry the final solution to obtain HSYA as a high-purity ($\geq 99\%$) yellow powder.



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Workflow for HSYA extraction and purification.

Experimental Protocol: Quantification of HSYA in Human Plasma by UPLC-MS/MS

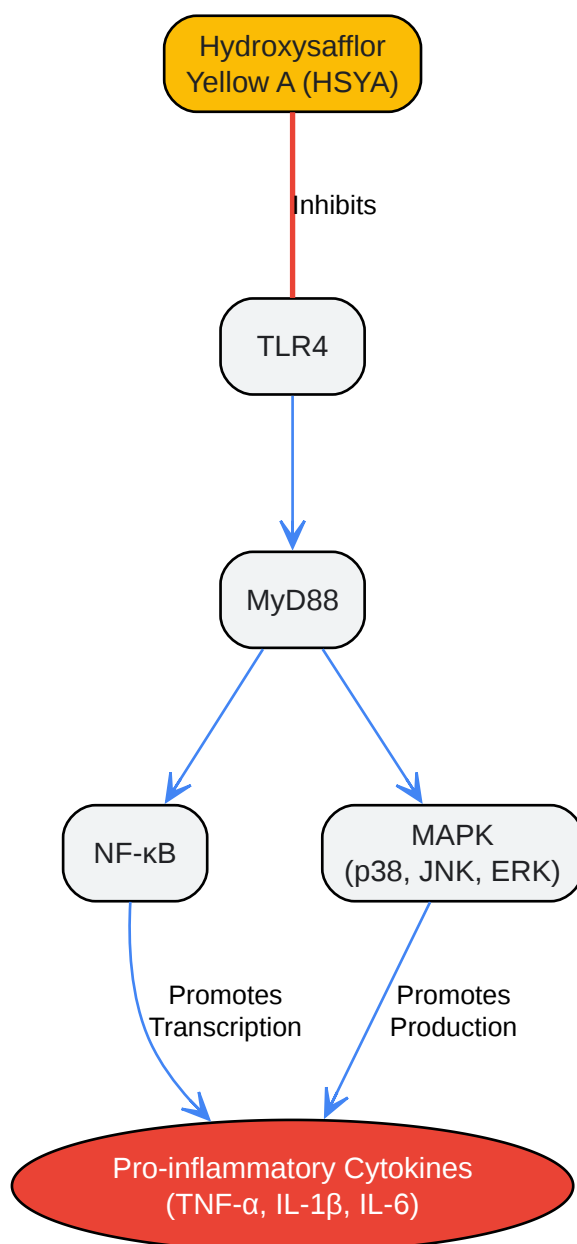
This method is for the accurate determination of HSYA concentrations in a biological matrix.[\[1\]](#)
[\[2\]](#)[\[20\]](#)

- Sample Preparation:
 - To 100 µL of plasma, add an internal standard (IS).
 - Perform protein precipitation by adding acetonitrile or methanol, then vortex and centrifuge.
 - Alternatively, use liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[\[14\]](#)
 - Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- UPLC Conditions:
 - Column: C18 column (e.g., Acquity UPLC BEH C18).
 - Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) methanol or acetonitrile.[\[2\]](#)[\[20\]](#)
 - Flow Rate: 0.3-0.4 mL/min.
 - Injection Volume: 5-10 µL.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Monitor the transition for HSYA (m/z 611.0 → 491.0) and the specific transition for the chosen IS.[\[20\]](#)

- Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of HSYA in the samples by interpolating from the curve.

Biological Activity and Associated Signaling Pathways

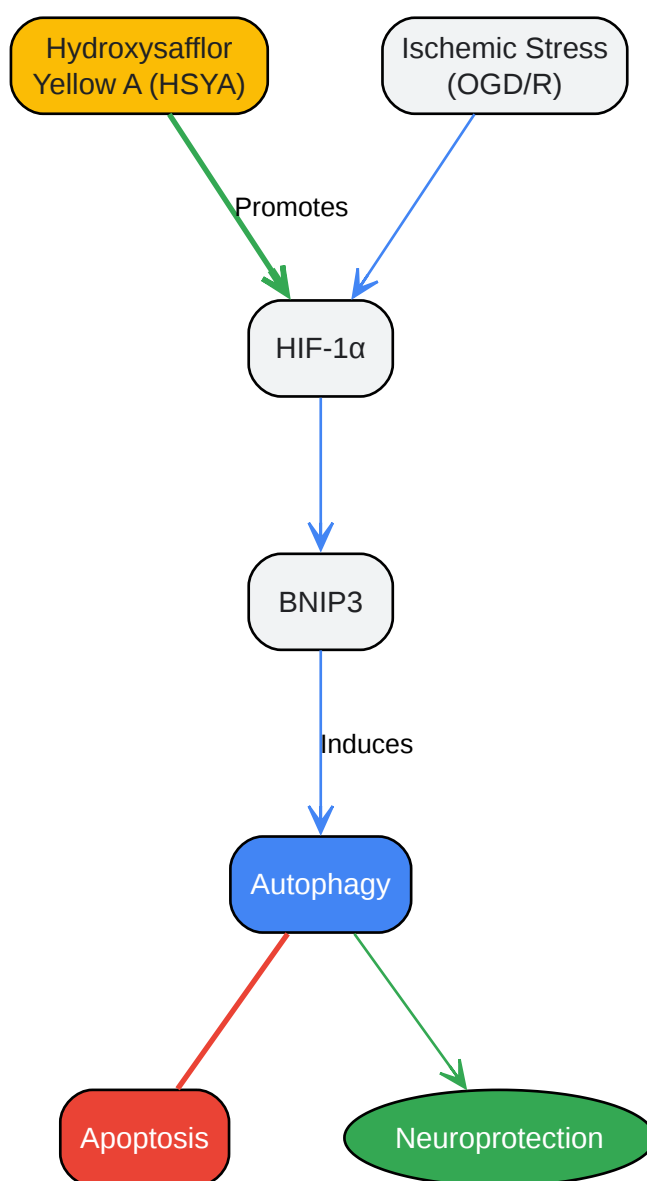
HSYA exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its anti-inflammatory and neuroprotective actions are particularly well-documented.



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HSYA inhibits the TLR4-mediated inflammatory pathway.

HSYA has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response.[21] By inhibiting TLR4, HSYA prevents the downstream activation of adaptor proteins like MyD88, which in turn blocks the activation of transcription factor NF- κ B and the MAPK signaling cascade.[1][21] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1][21]



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HSYA promotes neuroprotection via the HIF-1 α /BNIP3 autophagy pathway.

In the context of cerebral ischemia, HSYA exerts neuroprotective effects by modulating autophagy.[22][23] Under oxygen-glucose deprivation/reperfusion (OGD/R) conditions, HSYA promotes the expression of Hypoxia-Inducible Factor-1 α (HIF-1 α).[22] This transcription factor then upregulates its target, BNIP3, a key protein that induces autophagy.[22][23] The activation of this autophagic process helps clear damaged cellular components and inhibits apoptosis, ultimately leading to enhanced neuronal survival and neuroprotection.[22]

Conclusion

Hydroxysafflor yellow A is a pharmacologically significant natural product with well-defined physicochemical properties. Its high water solubility, distinct spectroscopic profile, and known chemical structure provide a solid foundation for research and development. However, its inherent instability to pH, heat, and light presents a major formulation challenge. The detailed protocols for extraction, purification, and analysis provided herein serve as a valuable resource for obtaining and studying high-purity HSYA. Furthermore, understanding its mechanisms of action, such as the modulation of inflammatory and autophagic pathways, is crucial for its development as a therapeutic agent for cardiovascular, cerebrovascular, and neurodegenerative diseases. Future work must focus on developing stable and bioavailable delivery systems to unlock the full clinical potential of this promising compound.

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